

Solid-Phase Extraction of Triclosan in Environmental Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: *Triclosan*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, is extensively used in a wide array of personal care products, including soaps, toothpastes, and cosmetics.[1][2][3] Its widespread application leads to its continuous release into the environment, primarily through wastewater treatment plant effluents.[3][4] Due to incomplete removal during wastewater treatment, **triclosan** residues are frequently detected in various environmental compartments such as surface water, sediment, and soil.[3][4] Concerns regarding its potential for endocrine disruption and the development of antibiotic resistance have necessitated robust and sensitive analytical methods for its monitoring.[5]

Solid-phase extraction (SPE) has emerged as a widely adopted and efficient technique for the extraction and preconcentration of **triclosan** from complex environmental matrices prior to instrumental analysis.[1][3] SPE offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and reduced sample handling time. This document provides detailed application notes and protocols for the solid-phase extraction of **triclosan** from various environmental samples, intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Data Presentation: Comparison of SPE Methods for Triclosan Analysis

The following table summarizes the quantitative data from various studies on the solid-phase extraction of **triclosan** from different environmental samples, providing a comparative overview of their performance.

Matrix	SPE Sorbent	Analytical Method	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Wastewater	SiO2/PS	UPLC-UV	95.5 - 103.6	-	-	[1]
Wastewater	C18	GC-MS	91 (±4) - 106 (±7)	-	-	[6][7]
Wastewater	ENVI-18	HPLC-UV	93.68 - 97.42	3.91 ng/L	8.52 ng/L	[2][8]
Wastewater	C18	GC-MS	79 - 88 (influent), 36 - 87 (effluent)	-	-	[9]
Surface Water	C18	GC-MS	80 - 95	-	1.0 ng/L	[10]
River Water	C18	-	-	-	-	
Creek Water	Supel-Select HLB	HPLC-UV/MS-MS	-	100 ng/L (UV), 50 ng/L (MS/MS)	-	
Sludge	-	GC-MS	88 (±5) - 96 (±8)	-	-	[6]
Sludge	Matrix Solid-Phase Dispersion	GC-MS	97.4 - 101.3	0.10 - 0.12 ng/g	-	[11]
Soil	Matrix Solid-Phase Dispersion	GC-MS	98.7 - 99.0	0.05 - 0.08 ng/g	-	[11]

Soil & Biosolids	Molecularly Imprinted Polymer (MIP)	HPLC-UV	-	-	40 µg/kg (Soil), 300 µg/kg (Biosolids)	[12]

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of **triclosan** from water and solid environmental samples, based on established and validated methods.

Protocol 1: SPE of Triclosan from Water Samples (Wastewater, River Water)

This protocol is a generalized procedure based on common practices using C18 or polymeric sorbents.

1. Materials and Reagents

- SPE Cartridges: C18 (e.g., Thermo Scientific™ Dionex™ SolEx™ SPE C18) or Hydrophilic-Lipophilic Balanced (HLB) cartridges.[\[13\]](#)
- Solvents: Methanol (HPLC grade), Dichloromethane (DCM, pesticide quality), Acetonitrile (HPLC grade), Ethyl Acetate, Hexane.[\[1\]](#)[\[13\]](#)
- Reagents: Deionized water, Hydrochloric acid (HCl) or other acid for pH adjustment.
- Glassware: Glass bottles for sample collection, graduated cylinders, vials for eluate collection.
- Equipment: SPE manifold, vacuum pump, nitrogen evaporator.

2. Sample Preparation

- Collect water samples in clean glass bottles.
- To prevent degradation and adsorption to the container walls, acidify the sample to pH 2-3 with HCl.

- Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

3. SPE Procedure

- Cartridge Conditioning:
 - Wash the SPE cartridge with 6 mL of ethyl acetate.
 - Follow with 6 mL of methanol.
 - Finally, equilibrate the cartridge with 10 mL of deionized water (acidified to the same pH as the sample). Ensure the sorbent bed does not run dry.
- Sample Loading:
 - Pass the pre-treated water sample (e.g., 300 mL to 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[\[1\]](#)[\[13\]](#)
- Washing (Interference Removal):
 - After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
 - A subsequent wash with a weak organic solvent mixture (e.g., 5 mL of 5% methanol in water) can further remove interferences.[\[1\]](#)
- Drying:
 - Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-30 minutes to remove residual water.[\[1\]](#)[\[13\]](#)
- Elution:
 - Elute the retained **triclosan** with a suitable solvent. Common elution solvents include:
 - Methanol[\[14\]](#)
 - Dichloromethane[\[13\]](#)

- A mixture of 50% methanol in acetone[1]
- A mixture of 1:1 acetonitrile:methanol
- Use a small volume of solvent (e.g., 2 x 3 mL) and a slow flow rate (1 mL/min) to ensure complete elution.[1]
- Eluate Processing:
 - Collect the eluate in a clean vial.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of a suitable solvent (e.g., methanol or mobile phase for LC analysis) for instrumental analysis.[1]

Protocol 2: SPE of Triclosan from Solid Samples (Soil, Sediment, Sludge)

This protocol outlines a general procedure for solid samples, often involving a preliminary solvent extraction followed by SPE cleanup. A specific technique called Matrix Solid-Phase Dispersion (MSPD) is also highly effective for solid samples.[11]

1. Materials and Reagents

- SPE Cartridges: C18 or Florisil.
- Dispersing Agent (for MSPD): C18-bonded silica or other suitable sorbent.
- Solvents: Methanol, Acetone, Dichloromethane, Acetonitrile, Hexane.
- Reagents: Anhydrous sodium sulfate.
- Equipment: Mortar and pestle, centrifuge, ultrasonic bath, SPE manifold, vacuum pump, nitrogen evaporator.

2. Sample Preparation and Extraction

- Air-dry the solid sample and sieve to remove large debris.
- Homogenize the sample using a mortar and pestle.
- Solvent Extraction:
 - Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.
 - Add a suitable extraction solvent or mixture (e.g., 10 mL of a 1:1 mixture of methanol and acetone).^[15]
 - Vortex or sonicate the mixture for a specified time (e.g., 15-30 minutes).
 - Centrifuge the sample and collect the supernatant.
 - Repeat the extraction process two more times and combine the supernatants.
- Matrix Solid-Phase Dispersion (MSPD) - Alternative Extraction:
 - Blend a representative sample (e.g., 0.5 g) with a dispersing sorbent (e.g., 2 g of C18-bonded silica) in a mortar.^[11]
 - The mixture can be directly packed into an empty SPE cartridge.

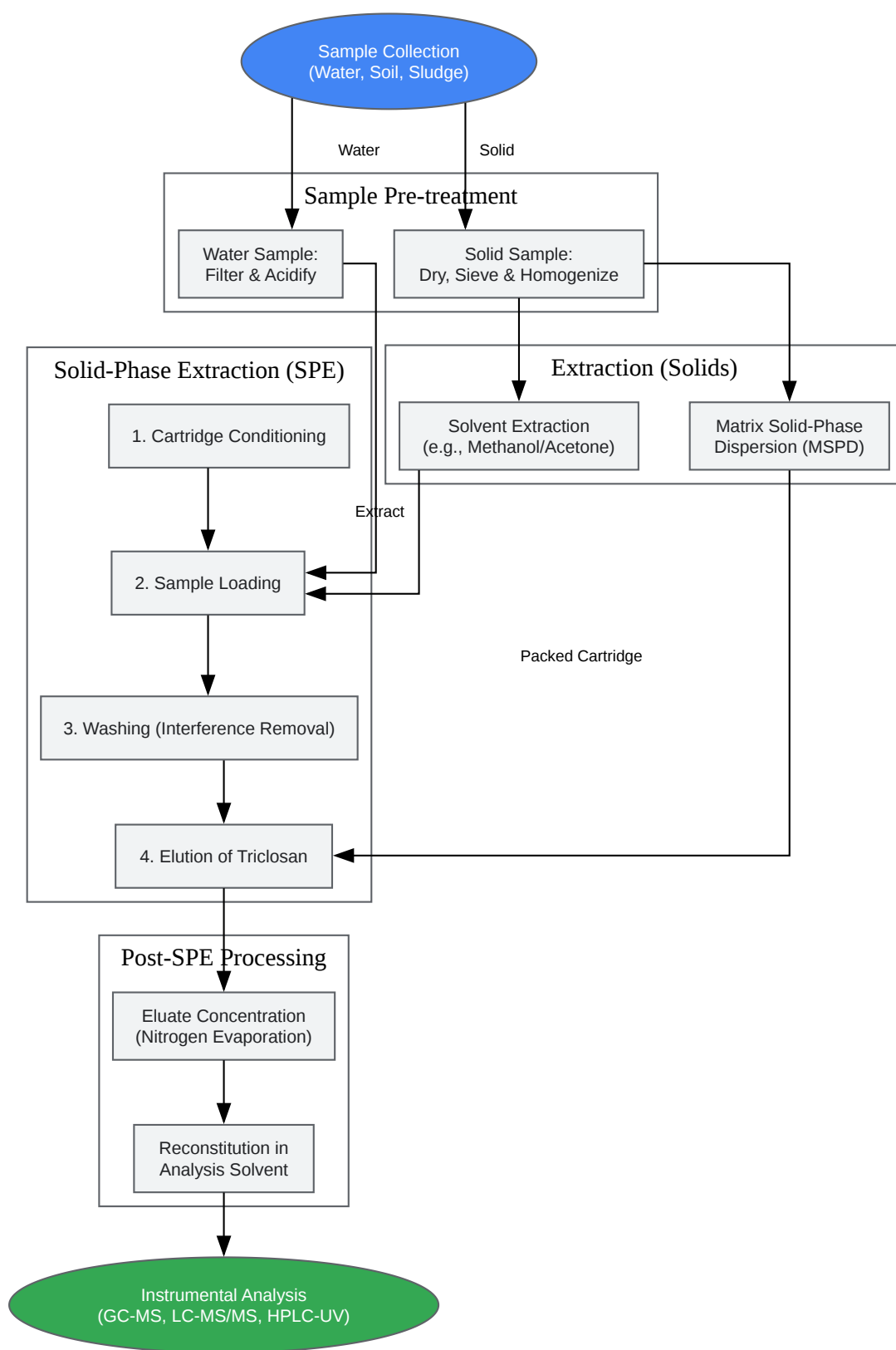
3. SPE Cleanup

- Solvent Extract Cleanup:
 - Concentrate the combined supernatant from the solvent extraction under a stream of nitrogen.
 - Reconstitute the residue in a small volume of a solvent compatible with the SPE loading step (e.g., hexane).
 - Proceed with the SPE procedure (conditioning, loading, washing, elution) as described in Protocol 1, using a cartridge suitable for non-polar extracts (e.g., Florisil or C18).
- MSPD Elution:

- If using MSPD, place the packed cartridge on an SPE manifold.
- Wash the column with a non-polar solvent (e.g., hexane) to remove interferences.
- Elute the **triclosan** with a more polar solvent (e.g., dichloromethane or ethyl acetate).
- Eluate Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for instrumental analysis.

Visualization of the SPE Workflow

The following diagram illustrates the general experimental workflow for the solid-phase extraction of **triclosan** from environmental samples.



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Caption: General workflow for **triclosan** analysis using solid-phase extraction.

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